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Compound Focus: Derazantinib

CAS No.: 1234356-69-4

Cat. No.: S547998

The table below summarizes the standard clinical dose used in trials and the most frequently reported

adverse events (AEs) that would typically necessitate dose modifications [1] [2].

Aspect Details

Standard Dose 300 mg, administered orally once daily [1] [2].

Common Adverse Hyperphosphatemia (elevated blood phosphate), Asthenia/Fatigue, Nausea,
Events (Any Grade) Increased liver transaminases, Dry mouth, Dry eye and other ocular toxicities

[1] [2].

Most of these AEs were Grade 2 or less in severity. The phase 1 study established that doses above 300 mg

QD showed a dose-dependent increase in toxicity [2].

Experimental Protocols for Preclinical Research

For your laboratory work, here are the methodologies used in recent studies to evaluate Derazantinib's

effects, particularly on keloid fibroblasts (KFs).

Cell Viability Assay (CCK-8 Assay)
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This protocol was used to determine the effect of Derazantinib on cell proliferation [3].

e Cell Seeding: Seed cells (e.g., human keloid fibroblasts) at a density of (1.0 \times 1073) cells per
well in a 96-well culture plate.

e Drug Treatment: Treat cells with a concentration gradient of Derazantinib (e.g., 0, 0.16, 0.31, 0.63,
1.25, 2.5, and 5 pmol/L). The final concentration of the vehicle (DMSO) should be kept below 0.1% to
avoid cytotoxic effects.

¢ Incubation and Measurement: At the desired time points, add 10 pL of CCK-8 reagent to 100 uL of
culture medium in each well. Incubate the plate for 3 hours at 37°C.

¢ Data Collection: Measure the optical density (OD) of each well at a wavelength of 450 nm using a
microplate reader.

In Vivo Administration in Xenograft Models

This protocol outlines how Derazantinib was administered to mice in efficacy studies [4].

e Animal Models: Use immunodeficient mice, such as female NCr nu/nu or CB17 SCID mice.

e Dosage: Administer Derazantinib at various doses (e.g., 0, 25, 50, and 75 mg/kg).

e Formulation: The drug can be formulated as a homogeneous suspension. For example, add the
compound to a 1% Carboxymethyl cellulose (CMC-Na) solution and mix evenly to achieve the target
concentration (e.g., =25 mg/mL).

¢ Route and Frequency: Administer the suspension orally, typically on a daily schedule.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate Derazantinib's primary mechanism and a general workflow for testing it

in a keloid fibrosis model, based on the cited research.
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Diagram 1: Proposed anti-fibrotic mechanism of Derazantinib. Derazantinib inhibits FGFR signaling,

reducing key cellular processes and PAI-1 expression, thereby attenuating fibrosis progression [3].
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Diagram 2: Experimental workflow for evaluating Derazantinib in a keloid fibrosis model. This workflow

outlines the key steps from in vitro testing to in vivo validation, as described in the research [3].

Important Considerations for Your Research

e Biomarker-Driven Activity: Derazantinib's efficacy is highly dependent on specific genetic
alterations. It has shown the strongest antitumor activity in intrahepatic cholangiocarcinoma (iCCA)
with FGFR2 fusions, with more modest effects in tumors with other FGFR2 alterations or in other

cancer types like urothelial carcinoma [1] [5].

e Consult Primary Sources: For definitive clinical dose modification schedules (e.g., how many days
to interrupt treatment for a specific Grade of hyperphosphatemia), you will need to consult the full
clinical trial protocols or official prescribing information, which are not fully detailed in the available
search results.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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